L-Daunosamina, Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

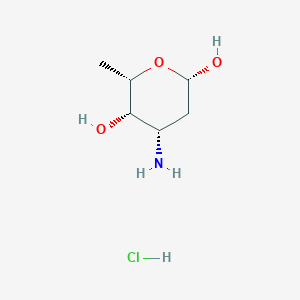

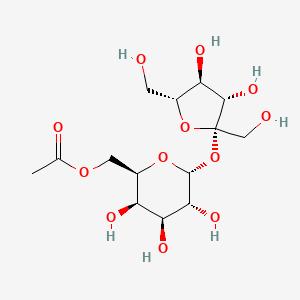

L-Daunosamine, Hydrochloride: is a deoxy sugar and amino sugar belonging to the hexosamine class. It is a crucial component of the anthracycline class of antineoplastics, which are used in cancer treatment. This compound is linked to a derivative of naphthacene and is also found in birch juice .

Aplicaciones Científicas De Investigación

L-Daunosamine, Hydrochloride is extensively used in scientific research, particularly in the synthesis of glycosidic linkages in antibiotic aglycones. Its amino group plays a vital role in nucleophilic substitution reactions, making it a valuable compound in the study of antibiotic synthesis . Additionally, it is used in the development of novel anthracycline antibiotics with improved selectivity and reduced toxicity .

Mecanismo De Acción

Target of Action

L-Daunosamine, Hydrochloride is a component of the anthracycline class of antineoplastics, which are potent chemotherapeutic agents . The primary targets of L-Daunosamine, Hydrochloride are DNA-associated enzymes and DNA base pairs . It binds to these targets, causing a range of cytotoxic effects .

Mode of Action

L-Daunosamine, Hydrochloride intercalates with DNA base pairs and binds to DNA-associated enzymes . This interaction results in the activation of various molecular signals, such as AMPK (AMP-activated protein kinase inducing apoptosis), which influences the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .

Biochemical Pathways

The biosynthesis of L-Daunosamine, Hydrochloride involves the daunorubicin/doxorubicin pathway . In this pathway, the enzymes involved in the biosynthesis of dTDP-L-daunosamine are reconstituted . This process provides insights into the assembly of this precursor, including the identification of a major bottleneck and competing reactions .

Pharmacokinetics

Pharmacokinetic studies have shown that doxorubicin, a drug that contains L-Daunosamine, follows multiphasic disposition after intravenous injection . The distribution half-life is approximately 5 minutes, and the steady-state distribution volume ranges from 809 L/m^2 to 1214 L/m^2 . Plasma clearance ranges from 324 mL/min/m^2 to 809 mL/min/m^2, and the terminal half-life is 20 hours to 48 hours .

Result of Action

The interaction of L-Daunosamine, Hydrochloride with its targets results in DNA damage . This damage leads to the activation of various molecular signals, ultimately resulting in apoptosis . It also induces apoptosis and necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .

Action Environment

The action, efficacy, and stability of L-Daunosamine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be modified through synthetic transformations, which can be challenging and require the hydrolysis of the parent molecule to give aglycon and daunosamine . These transformations can affect the yields of the desired compounds and the ability to produce large libraries of derivatives for primary screening .

Análisis Bioquímico

Biochemical Properties

L-Daunosamine, Hydrochloride plays a significant role in biochemical reactions. It is a component of the anthracycline class of antineoplastics, linked to a derivative of naphthacene . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Cellular Effects

The cellular effects of L-Daunosamine, Hydrochloride are primarily observed in its role as a component of anthracycline antibiotics. For instance, daunorubicin, an anthracycline antibiotic, and its analogues containing a trisubstituted amidino group at the C-3′ position of the daunosamine moiety have been compared regarding their cytotoxic activity, cellular uptake, and DNA damaging properties .

Molecular Mechanism

The molecular mechanism of action of L-Daunosamine, Hydrochloride is closely tied to its role in anthracycline antibiotics. Anthracyclines exert their cytotoxic effect through the intercalation of the drug molecule into nucleic acid and inhibition of the activity of topoisomerases . These events result in halting DNA replication and transcription mechanisms of the cell .

Temporal Effects in Laboratory Settings

The stability and solubility of the daunosamine molecule are increased in its hydrochloride salt form, which facilitates various synthetic applications .

Metabolic Pathways

The biosynthesis of dTDP-L-daunosamine, the deoxyaminosugar moiety of the antibiotics daunorubicin and doxorubicin, involves several enzymes encoded by a single gene cluster . The nucleotide activated sugar donor that provides the L-daunosamine group for attachment to the natural product scaffold in the biosynthesis of these anthracyclines is dTDP-L-daunosamine .

Transport and Distribution

It is known that the compound is soluble in water .

Subcellular Localization

It is known that anthracyclines, which contain a daunosamine moiety, intercalate with DNA base pairs , suggesting that L-Daunosamine, Hydrochloride may localize to the nucleus where DNA is found.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Daunosamine, Hydrochloride typically involves the formation of a 2-deoxy-3-keto intermediate from a D-mannose starting material. This intermediate is then converted to its oxime, followed by reduction and further chemical transformations to yield the final product . Another method involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation .

Industrial Production Methods: Industrial production of L-Daunosamine, Hydrochloride often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include multiple steps such as hydrolysis, reduction, and purification to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: L-Daunosamine, Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions are used in its synthesis and modification.

Substitution: The amino group in L-Daunosamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide are used for dihydroxylation.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Alkylation under phase-transfer catalysis is a common method.

Major Products: The major products formed from these reactions include various derivatives of L-Daunosamine, which are used in further chemical transformations and pharmaceutical applications .

Comparación Con Compuestos Similares

Daunorubicin: An anthracycline antibiotic with a similar structure and mechanism of action.

Doxorubicin: Another anthracycline antibiotic used in cancer treatment.

Idarubicin: A derivative of daunorubicin with enhanced efficacy.

Uniqueness: L-Daunosamine, Hydrochloride is unique due to its specific role in the synthesis of glycosidic linkages and its incorporation into anthracycline antibiotics. Its amino group provides distinct reactivity, making it a valuable compound in pharmaceutical research and development .

Propiedades

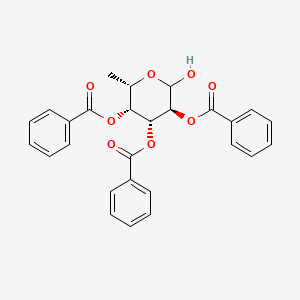

IUPAC Name |

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNTUORJIVKDRG-VKYWDCQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)

![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)

![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)